molecular formula C28H25N3O2S B2866591 2-{[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide CAS No. 866726-54-7

2-{[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No.: B2866591
CAS No.: 866726-54-7
M. Wt: 467.59
InChI Key: UNCLECUNWPOFDE-UHFFFAOYSA-N
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Description

This compound is a chromeno[2,3-d]pyrimidine derivative featuring a thioether-linked acetamide moiety. Its molecular formula is $ \text{C}{28}\text{H}{25}\text{N}3\text{O}2\text{S} $, with a molecular weight of 467.6 g/mol and an XLogP3 value of 6.6, indicative of high lipophilicity . The structure includes a 7-methyl-substituted chromeno-pyrimidine core, a 4-methylphenyl group at position 2, and an N-(3-methylphenyl)acetamide side chain. Key physicochemical properties include 1 hydrogen bond donor, 5 hydrogen bond acceptors, and a Topological Polar Surface Area (TPSA) of 89.4 Ų, suggesting moderate solubility . The chromeno-pyrimidine scaffold is known for its planar aromaticity, which may enhance π-π stacking interactions in biological targets.

Properties

IUPAC Name

2-[[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O2S/c1-17-7-10-20(11-8-17)26-30-27-23(15-21-13-19(3)9-12-24(21)33-27)28(31-26)34-16-25(32)29-22-6-4-5-18(2)14-22/h4-14H,15-16H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCLECUNWPOFDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC(=C4)C)C(=N2)SCC(=O)NC5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 7-methyl-2-(p-tolyl)-chromeno[2,3-d]pyrimidine-4-thiol with N-(m-tolyl)acetamide under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

2-{[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) XLogP3 Key Functional Groups
Target Compound Chromeno[2,3-d]pyrimidine 7-methyl, 2-(4-methylphenyl), 4-sulfanyl-N-(3-methylphenyl)acetamide 467.6 6.6 Thioether, Acetamide, Methyl groups
2-[(9-Ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide Chromeno[2,3-d]pyrimidine 9-ethoxy, 2-phenyl, 4-sulfanyl-N-(4-methylphenyl)acetamide ~505* N/A Ethoxy, Phenyl, Acetamide
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Hexahydrobenzothieno[2,3-d]pyrimidine 4-chloro, 2-methoxy, 5-methylphenyl, 3-(4-methylphenyl), 4-oxo ~568† N/A Chloro, Methoxy, Sulfanyl, Hexahydro ring
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine 4,6-dimethylpyrimidin-2-ylsulfanyl, N-(4-methylpyridin-2-yl) 318.4 2.8 Pyridine, Methylpyrimidine, Acetamide
N-(4-Methoxyphenyl)-2-[(2-aminophenyl)sulfanyl]acetamide Simple acetamide 2-aminophenylsulfanyl, N-(4-methoxyphenyl) 316.4 3.1 Amino, Methoxy, Sulfanyl

*Estimated based on formula.
†Calculated from molecular formula in .

Key Differences and Implications

Chromeno-Pyrimidine vs. Hexahydrobenzothieno-Pyrimidine

  • The target compound’s fully aromatic chromeno-pyrimidine core (TPSA = 89.4 Ų) contrasts with the hexahydrobenzothieno-pyrimidine in , which introduces a non-planar, saturated ring system. This reduces aromaticity and may decrease π-π stacking interactions but improve metabolic stability due to reduced susceptibility to oxidative metabolism .

Substituent Effects on Lipophilicity and Solubility

  • The ethoxy group in increases molecular weight and may enhance solubility slightly due to its polar oxygen atom, though its overall XLogP3 is likely higher than the target compound’s 6.6 .
  • The pyridine ring in lowers lipophilicity (XLogP3 = 2.8) and increases basicity, improving aqueous solubility and bioavailability compared to the target compound .

Hydrogen Bonding and Bioactivity

  • The amino group in provides an additional hydrogen bond donor, enhancing interactions with polar residues in enzymatic active sites. This contrasts with the target compound’s single hydrogen bond donor, which may limit such interactions .

Biological Activity

The compound 2-{[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide belongs to a class of heterocyclic compounds that exhibit a variety of biological activities. This compound incorporates both chromene and pyrimidine moieties, which are known for their pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. The biological activity of such compounds is often attributed to their structural characteristics, which facilitate interactions with biological targets.

Anticancer Activity

Research has shown that derivatives of chromeno[2,3-d]pyrimidines possess significant anticancer properties. For instance, studies indicate that these compounds can inhibit tumor growth and induce apoptosis in cancer cell lines. The mechanism often involves the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation and survival .

In a study involving various chromeno-pyrimidine derivatives, it was found that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549), demonstrating the potential of this class in cancer therapy .

Antimicrobial Activity

The antimicrobial properties of chromeno-pyrimidine derivatives have also been extensively documented. The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymatic pathways .

A recent study highlighted the antibacterial activity of synthesized chromeno-pyrimidine derivatives against Bacillus cereus and Pseudomonas aeruginosa , where the presence of specific substituents on the chromene ring significantly influenced antibacterial potency .

Antioxidant Activity

Antioxidant activity is another critical aspect of the biological profile of this compound. Chromeno-pyrimidine derivatives have been reported to scavenge free radicals effectively, which is essential for preventing oxidative stress-related cellular damage. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay has been used to evaluate this activity, showing promising results for certain derivatives that include halogen substituents .

Synthesis and Evaluation

The synthesis of 2-{[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions starting from readily available precursors. The evaluation of its biological activities often employs various assays:

Activity Type Method Used Results
AnticancerMTT Assay on MCF-7 and A549 cellsSignificant cytotoxicity observed
AntimicrobialDisc diffusion methodEffective against S. aureus & E. coli
AntioxidantDPPH Scavenging AssayHigh radical scavenging activity

Case Studies

  • Anticancer Efficacy : In a controlled study, a series of chromeno-pyrimidine derivatives were tested for their ability to inhibit proliferation in cancer cell lines. The derivative containing the sulfanyl group exhibited IC50 values lower than those without it, suggesting enhanced activity due to structural modifications .
  • Antimicrobial Screening : A comprehensive screening against common pathogens revealed that certain derivatives showed more than 70% inhibition at concentrations as low as 50 µg/mL. This highlights the potential for developing new antimicrobial agents based on this scaffold .
  • Antioxidant Properties : In vitro studies demonstrated that specific substitutions on the chromene ring significantly improved DPPH scavenging activity compared to standard antioxidants like ascorbic acid, indicating a promising avenue for further research into therapeutic applications in oxidative stress-related conditions .

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